5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indolinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Indolinone Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Halogenation: The final step involves the selective bromination and fluorination of the spirocyclic compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indolinone moiety can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while cross-coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of kinase inhibitors and other enzyme modulators.
Materials Science: The unique spirocyclic structure imparts interesting electronic and optical properties, making it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe to study protein-ligand interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The indolinone core can bind to the active sites of enzymes, inhibiting their activity. The spirocyclic structure enhances binding affinity and specificity by providing a rigid and three-dimensional framework . Pathways involved may include kinase signaling cascades and other enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocyclopropane: Shares the cyclopropane ring but lacks the indolinone moiety.
Fluorocyclopropane: Similar to bromocyclopropane but with a fluorine atom instead of bromine.
Spirocyclic Oxindoles: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
5’-Bromo-6’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the combination of bromine and fluorine atoms on the spirocyclic framework. This dual halogenation provides distinct electronic properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H7BrFNO |
---|---|
Molekulargewicht |
256.07 g/mol |
IUPAC-Name |
5-bromo-6-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrFNO/c11-6-3-5-8(4-7(6)12)13-9(14)10(5)1-2-10/h3-4H,1-2H2,(H,13,14) |
InChI-Schlüssel |
FCJAZWUTDQMRKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3=CC(=C(C=C3NC2=O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.